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molecular formula C13H24N2O2 B8661161 N'-cyclooctylidene-hydrazinecarboxylic acid tert-butyl ester

N'-cyclooctylidene-hydrazinecarboxylic acid tert-butyl ester

Cat. No. B8661161
M. Wt: 240.34 g/mol
InChI Key: UDJUXWGLSYKCBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07452997B2

Procedure details

According to a published procedure, cyclooctanone Compound 21a was reacted with hydrazinecarboxylic acid tert-butyl ester to produce an intermediate N′-cyclooctylidene-hydrazinecarboxylic acid tert-butyl ester Compound 21b (as described in Ghali N K and Venton D L, J. Org. Chem., 1981, 46, 5413). According to the published procedure, Compound 21b was carried forward to provide cyclooctyl-hydrazine hydrochloride Compound 21c.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
21a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:10]([O:14][C:15]([NH:17][NH2:18])=[O:16])([CH3:13])([CH3:12])[CH3:11]>>[C:10]([O:14][C:15]([NH:17][N:18]=[C:1]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:16])([CH3:13])([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCCC1)=O
Step Two
Name
21a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NN=C1CCCCCCC1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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